3-Chloro-7-iodobenzo[d]isoxazole
Description
Properties
Molecular Formula |
C7H3ClINO |
|---|---|
Molecular Weight |
279.46 g/mol |
IUPAC Name |
3-chloro-7-iodo-1,2-benzoxazole |
InChI |
InChI=1S/C7H3ClINO/c8-7-4-2-1-3-5(9)6(4)11-10-7/h1-3H |
InChI Key |
OUGPGKJUIDRACI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)ON=C2Cl |
Origin of Product |
United States |
Preparation Methods
Halogenation and Cyclization from Substituted Precursors
Starting from Substituted Phenols or Benzoic Acids:
The synthesis may begin with a substituted phenol or benzoic acid derivative that already contains a chlorine substituent at the 3-position. Subsequent iodination at the 7-position can be achieved using electrophilic iodinating agents such as iodine monochloride or N-iodosuccinimide (NIS) under controlled conditions to selectively introduce iodine at the desired position on the aromatic ring.Cyclization to Form the Isoxazole Ring:
The isoxazole ring is formed via intramolecular cyclization, often through the generation of nitrile oxides from aldoxime intermediates. This cyclization can be catalyzed by hypervalent iodine(III) species, which promote oxidative cycloaddition reactions efficiently at room temperature.
Hypervalent Iodine(III)-Catalyzed Intramolecular Cycloaddition
A highly effective method involves the use of hypervalent iodine(III) catalysts generated in situ from 2-iodobenzoic acid and m-CPBA in the presence of p-toluenesulfonic acid. This system catalyzes the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes to form fused isoxazole derivatives with high yields (up to 94%).
-
- Solvent: Dichloromethane (optimal)
- Temperature: Room temperature
- Catalyst loading: ~10 mol% iodine reagent
- Acid additive: p-Toluenesulfonic acid (catalytic amounts)
- Oxidant: m-Chloroperoxybenzoic acid (1.5 equivalents)
Mechanism Highlights:
The active catalytic species is a hydroxy(aryl)iodonium tosylate formed from 2-iodobenzoic acid and m-CPBA. This species facilitates the formation of nitrile oxide intermediates from aldoximes, which then undergo intramolecular cycloaddition to yield the isoxazole ring.-
- Mild reaction conditions
- High yields and selectivity
- Environmentally benign reagents
- Applicability to various substituted substrates
This method can be adapted for the synthesis of 3-chloro-7-iodobenzo[d]isoxazole by selecting appropriate starting materials bearing the chlorine substituent at position 3 and iodination at position 7 prior to or after cyclization.
Tandem Copper(I)-Catalyzed Reactions
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Halogenation of substituted phenols/benzoic acids | Electrophilic iodinating agents (NIS, ICl), chlorination reagents | Mild temperature, solvent-dependent | 60-85 | Requires regioselective halogenation; cyclization step follows halogenation |
| Hypervalent iodine(III)-catalyzed cycloaddition | 2-Iodobenzoic acid, m-CPBA, p-TsOH, DCM | Room temperature, 12-24 h | 85-94 | High efficiency; environmentally benign; widely applicable to isoxazole derivatives |
| Copper(I)-catalyzed tandem reactions | Copper(I) salts, dichloroformaldoxime | Mild to moderate temperature | 70-90 | One-pot synthesis; potential for regioselectivity; requires careful catalyst control |
Analytical Techniques for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Used to confirm the chemical structure and substitution pattern, including $$^{1}H$$ and $$^{13}C$$ NMR.High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):
Employed for purity assessment and separation of isomers.Liquid Chromatography-Mass Spectrometry (LC-MS):
Confirms molecular weight and presence of halogen substituents.X-ray Crystallography:
Provides definitive structural confirmation, especially for regioisomers.
Summary and Outlook
The preparation of this compound can be effectively achieved by adapting established synthetic methods used for related halogenated benzisoxazole derivatives. The most robust and environmentally friendly approach involves hypervalent iodine(III)-catalyzed intramolecular cycloaddition of appropriately substituted aldoximes under mild conditions, yielding high purity products suitable for further synthetic applications.
Future research may focus on optimizing regioselective halogenation strategies to precisely install the iodine substituent at the 7-position, as well as exploring metal-free catalytic routes to enhance sustainability. The compound's halogen substituents provide versatile handles for subsequent functionalization, making it a valuable intermediate in medicinal chemistry and materials science.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-7-iodobenzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms (chlorine and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Cycloaddition Reactions: As an isoxazole derivative, it can engage in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium or Grignard reagents can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various functionalized derivatives, while cycloaddition reactions can produce complex heterocyclic compounds.
Scientific Research Applications
3-Chloro-7-iodobenzo[d]isoxazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-Chloro-7-iodobenzo[d]isoxazole depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and other molecular interactions that influence its biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key differences arise from halogen substituents (Cl, Br, I) and their positions on the benzo[d]isoxazole scaffold:
Notes:
Challenges :
SAR Highlights :
Therapeutic Potential
- Immunomodulation: Isoxazole derivatives with halogens exhibit immunosuppressive or anti-inflammatory effects, often outperforming reference drugs in preclinical models .
- Antibiotic Resistance : Halogenated analogs (e.g., β-lactamase-resistant antibiotics) highlight the role of halogens in evading enzymatic degradation .
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-7-iodobenzo[d]isoxazole, considering its halogen substituents?
- Methodological Answer: The synthesis can leverage halogen-exchange reactions, such as nucleophilic aromatic substitution (SNAr), where iodine replaces a leaving group (e.g., chlorine or bromine) under controlled conditions. For example, a chloro precursor (e.g., 3,7-dichlorobenzo[d]isoxazole) can undergo iodide substitution using KI in the presence of a copper catalyst at elevated temperatures (150–200°C) . Alternative routes may involve Suzuki-Miyaura coupling for direct iodination, though steric hindrance at the 7-position must be mitigated using palladium catalysts with bulky ligands. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product integrity .
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?
- Methodological Answer:
- 1H NMR: Identify aromatic protons adjacent to halogens; deshielding effects from iodine (7-position) and chlorine (3-position) will split signals into distinct doublets (J ≈ 8–10 Hz).
- 13C NMR: Carbon atoms bonded to iodine (C7) show significant downfield shifts (~90–100 ppm) due to the heavy atom effect .
- IR: Stretching vibrations for C–I (~500 cm⁻¹) and C–Cl (~650 cm⁻¹) confirm halogen presence.
- MS (EI): Molecular ion peak at m/z 295 (C₇H₃ClINO⁺) with isotopic patterns characteristic of chlorine and iodine .
Advanced Research Questions
Q. What strategies can address contradictory data in the biological activity of halogenated isoxazoles, such as varying IC50 values across studies?
- Methodological Answer: Contradictions often arise from assay variability (e.g., cell line specificity, incubation time) or compound stability. To resolve this:
- Standardize Assays: Use identical cell lines (e.g., HepG2 for liver cancer) and protocols (e.g., MTT assay at 48 hours).
- Control Degradation: Monitor compound stability via HPLC under physiological conditions (pH 7.4, 37°C) to rule out decomposition artifacts.
- SAR Analysis: Compare 3-Chloro-7-iodo derivatives with bromo/chloro analogs (e.g., 7-Bromo-3-chlorobenzo[d]isoxazole) to isolate iodine’s role in cytotoxicity .
Q. How does the introduction of iodine at the 7-position influence the electronic properties and reactivity of the benzo[d]isoxazole ring compared to chloro or bromo substituents?
- Methodological Answer: Iodine’s larger atomic radius and polarizability increase electron-withdrawing effects via inductive and resonance mechanisms, altering reactivity:
- Electrophilic Substitution: Iodine deactivates the ring, directing further substitutions to the 5-position.
- Nucleophilic Attack: Enhanced leaving-group ability at C7 facilitates SNAr reactions (e.g., methoxy substitution).
- DFT Calculations: Compute Fukui indices to predict reactive sites; iodine’s presence reduces HOMO-LUMO gaps, increasing electrophilicity .
Q. What computational methods (e.g., DFT) are effective in predicting the interaction of this compound with biological targets like glutathione reductase (GR)?
- Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model ligand-enzyme interactions. Iodine’s steric bulk may occupy hydrophobic pockets in GR’s active site, while chlorine stabilizes via halogen bonding with Arg-36.
- MD Simulations: Run 100-ns trajectories (AMBER force field) to assess binding stability; analyze RMSD and hydrogen-bond persistence.
- QSAR Models: Corrogate electronic descriptors (e.g., logP, dipole moment) with inhibitory activity (IC50) using partial least squares regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
